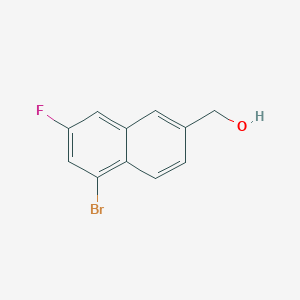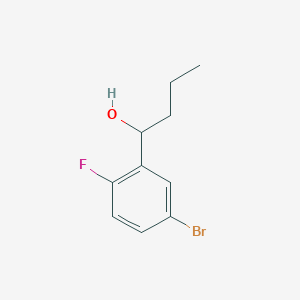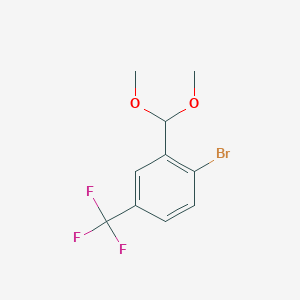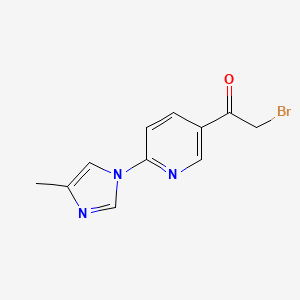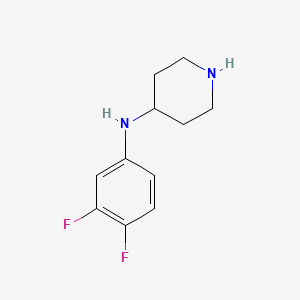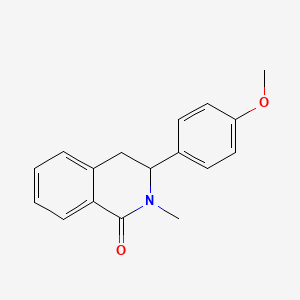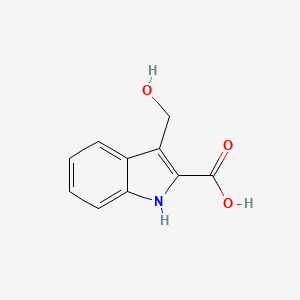
3-(hydroxymethyl)-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(hydroxymethyl)-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are a crucial component in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(hydroxymethyl)-1H-indole-2-carboxylic acid typically involves the indolization of suitable precursors. One common method includes the reaction of indole-2-carboxylic acid with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 3-position . The reaction conditions often involve the use of glacial acetic acid and hydrochloric acid to facilitate the formation of the indole ring system .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反应分析
Types of Reactions: 3-(hydroxymethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Carboxy-1H-indole-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-(hydroxymethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(hydroxymethyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring system can interact with multiple receptors and enzymes, modulating their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . Specific pathways and targets may include enzymes involved in oxidative stress, cell signaling, and metabolic processes .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-2-carboxylic acid: Lacks the hydroxymethyl group, leading to different chemical reactivity and biological properties.
3-Methylindole: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its chemical behavior.
Uniqueness: 3-(hydroxymethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-4,11-12H,5H2,(H,13,14) |
InChI 键 |
SJHLUNFSFQWODV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
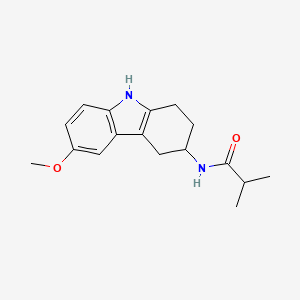
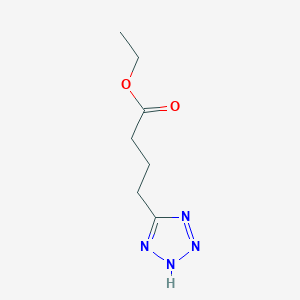
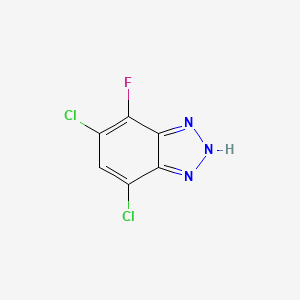

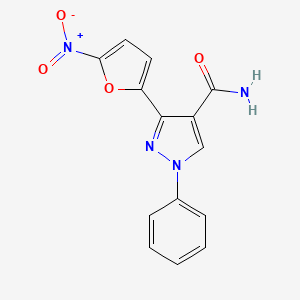
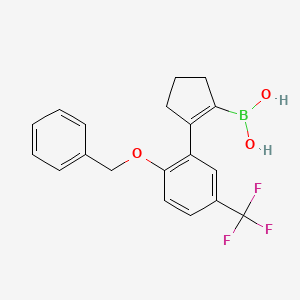
![5-Nitro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B8650857.png)
![2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol](/img/structure/B8650863.png)
